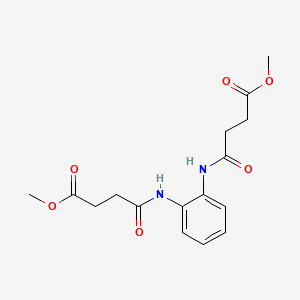

![molecular formula C14H14N2O3S B5555335 N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide](/img/structure/B5555335.png)

N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide” is a chemical compound with the molecular formula C9H12N2O4 . It is also known as “Succinimide, n-[2-(2-oxo-3-oxazolidinyl)ethyl]-” and has a molecular weight of 212.2026 .

Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . In a related compound, the quinoline ring system is slightly bent, with a dihedral angle between the phenyl and the pyridine rings of 3.47 (7) .Physical And Chemical Properties Analysis

The compound is solid at room temperature . More detailed physical and chemical properties could not be found in the available resources.Applications De Recherche Scientifique

Synthesis Methods

- Regioselective and Stereospecific Synthesis : Enantiopure 1,3-oxazolidin-2-ones are synthesized via a stereospecific and regioselective intramolecular nucleophilic ring opening of 2-(Boc-aminomethyl)aziridines. This method was used to produce the antibiotic linezolid, demonstrating a critical application in drug synthesis (Morán-Ramallal et al., 2008).

Biomedical Research

- Antimicrobial Activity : Novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes have been synthesized and exhibit significant activities against bacterial and fungal strains. This highlights the potential use in antimicrobial therapies (Babu et al., 2012).

Structural and Chemical Studies

- Structural Study : Oxazolidinones show potent activity against resistant Staphylococcus aureus species. NMR spectroscopy and molecular dynamics calculation studies on N-(1-benzoyl-3-pyrrolidinyl) benzamide, an oxazolidinone derivative, reveal insights into its conformational heterogeneity, crucial for understanding its functional properties (Park et al., 2000).

Diagnostic and Imaging Applications

- X-ray Diagnostic Agents : The synthesis of 2,4,6-triiodo-1,3-benzenedicarboxamide analogs linked to a 4-(hydroxymethyl)-oxazolidin-2-one moiety are of interest as X-ray diagnostic agents. These compounds exhibit interesting NMR spectral features due to atropisomerism, important for diagnostic imaging (Pillai et al., 1994).

Novel Chemical Transformations

- Aminooxycarbenes Chemistry : The study of oxazolidin-2-ylidenes and related compounds highlights novel reactions, including insertion into the OH bond of phenols and formation of spiro-fused hydantoins. These findings are significant for developing new synthetic pathways and compounds (Couture et al., 1997).

Mécanisme D'action

While the specific mechanism of action for “N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide” is not available, a molecular docking study was performed on a related compound, showing that it is a good agent because of its affinity and ability to adhere to the active sites of the protein .

Propriétés

IUPAC Name |

N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c17-13(15-4-5-16-6-7-19-14(16)18)11-1-2-12-10(9-11)3-8-20-12/h1-3,8-9H,4-7H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBAMDGCKGFCAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCNC(=O)C2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5555255.png)

![4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5555263.png)

![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)

![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5555280.png)

![7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole](/img/structure/B5555288.png)

![2-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]phenyl}ethanol hydrochloride](/img/structure/B5555299.png)

![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5555317.png)

![7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555319.png)

![1-acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol](/img/structure/B5555328.png)

![N-((3S*,4R*)-1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropyl-3-pyrrolidinyl)acetamide](/img/structure/B5555329.png)

![2,3,5-trimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555334.png)